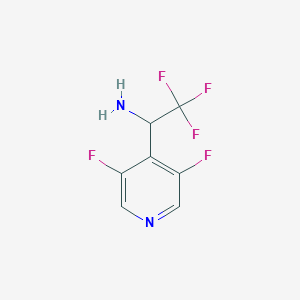
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine is a chemical compound with a unique structure that includes both fluorinated pyridine and trifluoroethanamine moieties
Preparation Methods
The synthesis of 1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluoropyridine and trifluoroethanamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution on the pyridine ring.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms on the pyridine ring are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas. Reaction conditions often involve anhydrous solvents and controlled temperatures.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield pyridine N-oxides, while reduction may produce dihydropyridine derivatives.
Scientific Research Applications
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its fluorinated structure may contribute to improved pharmacokinetic properties of drug candidates.
Industry: In the materials science field, the compound is investigated for its potential use in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine can be compared with other fluorinated pyridine derivatives:
Similar Compounds: Examples include 3,5-difluoropyridine, 2,2,2-trifluoroethylamine, and 4-fluoropyridine.
Uniqueness: The combination of both fluorinated pyridine and trifluoroethanamine moieties in a single molecule makes it unique. This dual functionality allows for versatile applications in various fields.
Comparison: Compared to similar compounds, this compound offers enhanced chemical stability and potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H5F5N2 |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H5F5N2/c8-3-1-14-2-4(9)5(3)6(13)7(10,11)12/h1-2,6H,13H2 |
InChI Key |
RGAXJKGXPGDYKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C(C(F)(F)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















